Fast Sulphon Black F

Catalog No.
S778915
CAS No.
3682-47-1
M.F
C30H17N4Na3O11S3
M. Wt
774.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast Sulphon Black F

CAS Number

3682-47-1

Product Name

Fast Sulphon Black F

IUPAC Name

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Molecular Formula

C30H17N4Na3O11S3

Molecular Weight

774.6 g/mol

InChI

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3

InChI Key

AENRUBZPRNLXBI-UHFFFAOYSA-K

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Fast Sulphon Black F, chemically identified as 3682-47-1, is a synthetic organic dye primarily used as a complexometric indicator in titrations, particularly with ethylenediaminetetraacetic acid (EDTA). This compound exhibits a distinctive purple color when complexed with copper ions and transitions to green when titrated with EDTA, highlighting its utility in analytical chemistry for determining copper concentrations in various samples .

FSB-F acts as a metallochromic indicator, meaning its color changes upon complexation with a metal ion. In this case, the copper-FSB-F complex exhibits a distinct purple color compared to the free indicator (greenish-blue) []. This color change allows for visual identification of the titration endpoint during copper determination.

While detailed safety data is limited, FSB-F should be handled with standard laboratory precautions. It may cause irritation upon contact with skin or eyes []. Always consult the safety data sheet (SDS) provided by the supplier before handling FSB-F.

  • Complex Formation: It forms colored complexes with various metal ions, notably copper and beryllium. The stability and color change of these complexes are crucial for analytical applications .
  • Titration with EDTA: In the presence of EDTA, Fast Sulphon Black F undergoes a color change from purple to green. This change occurs because EDTA, being a stronger chelating agent, displaces the dye from its metal complex .

Fast Sulphon Black F can be synthesized through various chemical processes involving sulfonation and diazotization reactions typical of azo dyes. The general steps include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component under acidic conditions to yield the azo compound.
  • Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water and improving its application as a dye .

Fast Sulphon Black F has diverse applications across various fields:

  • Analytical Chemistry: Used as a complexometric indicator for titrations involving heavy metals.
  • Dyeing Industry: Employed in textile dyeing due to its vibrant color and stability.
  • Environmental Monitoring: Utilized in studies assessing water quality due to its ability to form complexes with metal ions .

Interaction studies involving Fast Sulphon Black F primarily focus on its complex formation with metal ions. Research has indicated that the dye can interact with various cations, forming stable complexes that can be quantitatively analyzed. These interactions are crucial for applications in both analytical chemistry and environmental science, where monitoring metal ion concentrations is essential for assessing pollution levels .

Fast Sulphon Black F shares structural and functional similarities with several other azo dyes and complexometric indicators. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Acid Black 1Azo dyeUsed primarily in textile dyeing; less soluble than Fast Sulphon Black F.
Direct Black 22Azo dyeKnown for high stability; used in paper and leather industries.
Reactive Black 5Azo dyeReacts chemically with fibers; offers better fixation than Fast Sulphon Black F.

Uniqueness of Fast Sulphon Black F:

  • Fast Sulphon Black F is particularly notable for its dual functionality as both a dye and an analytical reagent, which distinguishes it from many other dyes that serve only one purpose.
  • Its specific interaction with copper ions makes it invaluable for precise analytical applications that require monitoring of this metal in various environments .

Wikipedia

Fast Sulphon Black F

Dates

Modify: 2023-08-15

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